Fluorine Substitution at the 6-Position Modulates Lipophilicity Relative to the Non-Fluorinated Analog
The introduction of a fluorine atom at the 6-position of the benzothiazole core in 6-fluoro-2-(furan-2-yl)benzo[d]thiazole results in a measurable change in its computed lipophilicity (XLogP3) when compared to its direct non-fluorinated analog, 2-(furan-2-yl)benzo[d]thiazole . Lipophilicity is a key determinant of a molecule's ADME properties.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 3.2 |
| Comparator Or Baseline | 2-(Furan-2-yl)benzo[d]thiazole: 3.5 |
| Quantified Difference | Decrease of 0.3 LogP units |
| Conditions | Computed value (XLogP3) based on molecular structure. |
Why This Matters
This quantifiable difference in LogP (Δ = 0.3) can influence membrane permeability and solubility, providing a physicochemical basis for choosing the fluorinated compound when reduced lipophilicity is desired in a screening cascade.
